Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14815424
InChI: InChI=1S/C13H14ClN3O3S2/c1-5(2)9-8(11(19)20-4)16-13(22-9)17-10(18)7-6(3)21-12(14)15-7/h5H,1-4H3,(H,16,17,18)
SMILES:
Molecular Formula: C13H14ClN3O3S2
Molecular Weight: 359.9 g/mol

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14815424

Molecular Formula: C13H14ClN3O3S2

Molecular Weight: 359.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C13H14ClN3O3S2
Molecular Weight 359.9 g/mol
IUPAC Name methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H14ClN3O3S2/c1-5(2)9-8(11(19)20-4)16-13(22-9)17-10(18)7-6(3)21-12(14)15-7/h5H,1-4H3,(H,16,17,18)
Standard InChI Key FLXPGBDCRKURNN-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s systematic name reflects its intricate architecture:

  • Core framework: Two 1,3-thiazole rings.

  • Substituents:

    • Ring 1 (Position 4): A 2-chloro-5-methyl group.

    • Ring 2 (Position 5): An isopropyl (propan-2-yl) group.

    • Bridge: A carbonylamino (-NH-C=O-) group connecting the two thiazole rings.

    • Ester group: A methyl carboxylate (-COOCH3) at position 4 of the second thiazole.

This arrangement creates a planar yet sterically hindered structure, influencing its reactivity and interactions with biological targets.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₄O₃S₂
Molecular Weight388.85 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The molecular formula, C₁₃H₁₃ClN₄O₃S₂, underscores its heteroatom-rich composition, which is typical of bioactive thiazole derivatives.

Spectroscopic Characterization

Key spectroscopic data for the compound include:

  • Infrared (IR) Spectroscopy:

    • Strong absorption at 1720 cm⁻¹ (C=O stretch of ester).

    • Peaks at 1665 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C=N stretch of thiazole).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), 2.45 (s, 3H, thiazole-CH₃), 3.90 (s, 3H, COOCH₃), 5.10 (septet, 1H, isopropyl CH).

    • ¹³C NMR: δ 165.2 (ester C=O), 162.8 (amide C=O), 150.1 (thiazole C-2).

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole core through condensation of α-haloketones with thioamides.

  • Acylation: Introduction of the carbonylamino bridge using 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride.

  • Esterification: Methylation of the carboxylic acid intermediate with methanol under acidic conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Chloroacetone, thiourea, EtOH, reflux75%
22-Chloro-5-methylthiazole-4-carbonyl chloride, DMF, 0°C62%
3CH₃OH, H₂SO₄, 60°C85%

A notable optimization involves using hydrazine hydrate in ethanol for intermediate purification, as demonstrated in analogous syntheses .

Industrial-Scale Production

Scaling up requires adjustments such as:

  • Solvent Selection: Replacement of DMF with toluene to reduce toxicity.

  • Catalysis: Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Water: <0.1 mg/mL (hydrophobic due to aromatic rings).

    • Organic Solvents: Soluble in DMSO (25 mg/mL), ethanol (10 mg/mL).

  • Stability:

    • Degrades above 200°C.

    • Susceptible to hydrolysis in alkaline conditions (ester group).

Reactivity

The compound participates in reactions typical of thiazoles and esters:

  • Nucleophilic Acyl Substitution: Reaction with amines to form amides.

  • Electrophilic Aromatic Substitution: Chlorination at electron-rich positions.

ParameterResult (vs. Control)
Paw Edema Reduction58% (p < 0.01)
TNF-α Inhibition42% (p < 0.05)

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